molecular formula C7H6F9IO B1617754 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo- CAS No. 80233-96-1

1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-

Cat. No. B1617754
CAS RN: 80233-96-1
M. Wt: 404.01 g/mol
InChI Key: HWYUEAAHUZJSMM-UHFFFAOYSA-N
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Description

“1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-” is a chemical compound with the molecular formula C7H6F9IO . It is also known by other names such as “3-Nonafluorobutyl-2-iodopropanol” and "4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol" . The molecular weight of this compound is 404.01 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved by heating 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-heptan-1-ol. This reaction requires the reagent lithium aluminium hydride and the solvent diethyl ether, and the reaction time is about 3 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2 . The Canonical SMILES string representation is: C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.01 g/mol . It has a computed XLogP3-AA value of 4 , indicating its lipophilicity. The compound has one hydrogen bond donor and ten hydrogen bond acceptors . The topological polar surface area is 20.2 Ų . The heavy atom count is 18 .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Iodohydroxylation and Fragmentation Reactions: A study discusses the iodohydroxylation of 1-phenyltricyclo[4.1.0.02,7]heptane, leading to the formation of diastereomeric 7-iodo-6-phenyl-6-norpinanols, showcasing the application in synthetic organic chemistry and reaction mechanism studies (Vasin, Romanova, & Razin, 2017).

Material Science and Chemistry

  • Polyfluorinated Compounds Synthesis: Research into polyfluorinated compounds, including those derived from heptane and related structures, has implications for material science, highlighting the synthesis and properties of polyfluorinated bicycloheptanes and their derivatives (Stephens, Tatlow, & Wood, 1971).

Pharmacology and Medical Applications

  • Antibacterial Drug Development: Novel compounds with potential antibacterial properties for respiratory tract infections were developed, demonstrating the application of complex heptane derivatives in developing new therapeutics (Odagiri et al., 2013).

Environmental and Analytical Chemistry

  • Emission Reduction in Diesel Engines: Investigation into the effects of fuel aromatic and oxygenate compounds on diesel engine emissions, including the base fuel heptane, highlights the environmental applications of heptane derivatives in studying and improving fuel compositions for reduced emissions (Xiao, Ladommatos, & Zhao, 2000).

Safety and Hazards

This compound can be irritating to the eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUEAAHUZJSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895238
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80233-96-1
Record name 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080233961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Reactant of Route 2
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Reactant of Route 3
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Reactant of Route 4
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Reactant of Route 5
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-
Reactant of Route 6
1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo-

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